molecular formula C17H23NO4 B6148046 4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid CAS No. 908334-23-6

4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid

Cat. No. B6148046
CAS RN: 908334-23-6
M. Wt: 305.4
InChI Key:
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Description

4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular formula of this compound is C17H23NO4 . The structure includes a piperidine ring, a benzoic acid group, and a tert-butoxy carbonyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.37 g/mol . It is a powder form . The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 448.0±45.0 °C at 760 mmHg, and a flash point of 224.7±28.7 °C .

Scientific Research Applications

Chemical Crystallography

The compound’s crystalline form can be studied for its unique properties. A new polymorph of a related compound, tert-butyl (2-aminophenyl)carbamate, was identified using single crystal X-ray diffraction . Such studies can lead to the discovery of new materials with desirable physical and chemical properties.

Safety and Hazards

The compound may cause respiratory irritation and serious eye irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid' involves the protection of piperidine, followed by the reaction with 4-carboxybenzoyl chloride to form the desired product.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "4-carboxybenzoyl chloride", "Triethylamine", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to form the protected piperidine intermediate.", "Step 2: The protected piperidine intermediate is then reacted with 4-carboxybenzoyl chloride in the presence of triethylamine and dichloromethane to form the desired product.", "Step 3: The crude product is then purified by recrystallization from diethyl ether to obtain the final product.", "Step 4: The final product is then washed with a solution of sodium bicarbonate, followed by a solution of sodium chloride and water to remove any impurities." ] }

CAS RN

908334-23-6

Product Name

4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid

Molecular Formula

C17H23NO4

Molecular Weight

305.4

Purity

95

Origin of Product

United States

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